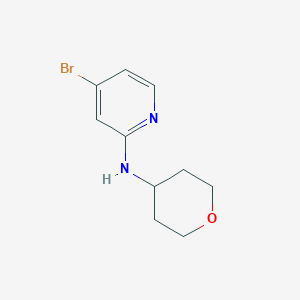

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Description

Overview of 4-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

This compound stands as a distinctive heterocyclic compound that incorporates both pyridine and tetrahydropyran structural elements within a single molecular framework. The compound is characterized by its Chemical Abstracts Service registry number 1453852-22-6, though alternative registry numbers such as 1565738-33-1 have also been documented in chemical databases. The molecular structure features a brominated pyridine ring at the 4-position, connected through an amine linkage to a tetrahydro-2H-pyran-4-yl group, creating a unique architectural motif that contributes to its distinctive chemical and physical properties.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-bromo-N-(oxan-4-yl)pyridin-2-amine, reflecting the systematic naming conventions for heterocyclic structures. The compound presents as a crystalline solid under standard conditions, with its molecular geometry defined by the C₁₀H₁₃BrN₂O formula and a calculated molecular weight of 257.13 grams per mole. The structural complexity arises from the presence of multiple functional groups, including the electron-withdrawing bromine substituent, the basic pyridine nitrogen, the secondary amine linkage, and the cyclic ether functionality within the tetrahydropyran ring.

The canonical Simplified Molecular Input Line Entry System representation, expressed as C1COCCC1NC2=NC=CC(=C2)Br, provides a standardized method for encoding the molecular structure in chemical databases. This notation reveals the connectivity pattern between the tetrahydropyran ring and the brominated pyridine system, highlighting the central role of the amine nitrogen in bridging these two distinct heterocyclic domains. The compound's structural features contribute to its classification as a halogenated amine, a category of molecules known for enhanced reactivity in nucleophilic substitution reactions and cross-coupling transformations.

Table 1: Fundamental Molecular Properties of this compound

Historical Context and Discovery

The emergence of this compound in the scientific literature represents a convergence of advances in heterocyclic chemistry and palladium-catalyzed cross-coupling methodologies. The compound was first documented as a side product in palladium-catalyzed aryl-amination reactions, specifically during investigations of 2-bromo-4-methylpyridine coupling with tetrahydro-2H-pyran-4-amine hydrochloride. This serendipitous discovery occurred within the broader context of developing efficient synthetic routes to complex nitrogen-containing heterocycles, reflecting the ongoing evolution of transition metal catalysis in organic synthesis.

The crystallographic characterization of this compound was reported in 2016 through the International Union of Crystallography Data journal, representing a milestone in understanding its solid-state structure. The research conducted by El-Gokha, Schollmeyer, and Koch at the Eberhard Karls Universität Tübingen and Johannes Gutenberg-University Mainz provided the first detailed structural analysis of the compound, revealing critical insights into its molecular conformation and intermolecular interactions. Their work established the foundation for understanding the spatial arrangement of functional groups and the influence of crystal packing forces on molecular stability.

The synthetic approach that led to the compound's discovery involved the use of palladium(0) complexes, specifically tris(dibenzylideneacetone)dipalladium(0), in combination with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as a chiral phosphine ligand. The reaction was conducted in the presence of sodium tert-butoxide as a base, utilizing dry toluene as the solvent under an inert atmosphere. These conditions, while originally designed for other synthetic targets, unexpectedly yielded the title compound as a secondary product, demonstrating the unpredictable nature of complex multi-component catalytic systems.

The historical significance of this discovery extends beyond the compound itself to encompass broader implications for heterocyclic synthesis methodology. The observation that palladium-catalyzed aryl-amination reactions could generate structurally complex products through alternative reaction pathways highlighted the importance of comprehensive product analysis in catalytic studies. This finding contributed to the growing understanding of selectivity challenges in transition metal catalysis and the potential for accessing diverse molecular architectures through controlled reaction conditions.

Relevance in Contemporary Chemical Research

Contemporary chemical research has embraced this compound as a valuable synthetic intermediate due to its unique combination of reactive functional groups and structural complexity. The presence of the bromine substituent at the 4-position of the pyridine ring provides an excellent leaving group for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira transformations. This reactivity pattern enables the compound to serve as a versatile building block for constructing more elaborate molecular architectures, particularly in the development of pharmaceutically relevant compounds.

The structural features of the compound align with contemporary medicinal chemistry strategies that emphasize the incorporation of saturated heterocycles to improve drug-like properties. The tetrahydropyran moiety contributes to enhanced solubility characteristics and potential improvements in pharmacokinetic profiles compared to purely aromatic systems. Research has demonstrated that the cyclic ether functionality can influence molecular conformational preferences and binding interactions with biological targets, making this structural motif particularly attractive for drug discovery applications.

Recent crystallographic investigations have revealed important insights into the compound's three-dimensional structure and its implications for molecular recognition processes. The analysis indicates that pyridine rings in related structures adopt nearly perpendicular orientations, with dihedral angles of approximately 84.44 degrees. This conformational preference is stabilized by intramolecular carbon-hydrogen to nitrogen hydrogen bonding interactions, which may influence the compound's ability to interact with complementary binding sites in target proteins. Additionally, intermolecular hydrogen bonding patterns observed in crystal structures suggest potential for self-assembly processes that could be exploited in materials science applications.

The compound's relevance extends to the field of chemical biology, where its structural features make it suitable for the development of chemical probes and tool compounds. The combination of the electron-deficient pyridine ring and the flexible tetrahydropyran substituent provides opportunities for fine-tuning binding selectivity and affinity through systematic structural modifications. Contemporary research efforts have focused on exploring structure-activity relationships by introducing various substituents at different positions on the pyridine ring while maintaining the tetrahydropyran linkage pattern.

Table 2: Contemporary Research Applications of this compound

Scope and Objectives of the Outline

The comprehensive examination of this compound presented in this outline aims to provide a thorough understanding of this important heterocyclic compound from multiple scientific perspectives. The primary objective involves establishing a complete chemical profile that encompasses structural characterization, synthetic methodologies, and contemporary research applications. This analysis will integrate findings from crystallographic studies, synthetic chemistry investigations, and computational modeling efforts to present a unified understanding of the compound's properties and potential.

The structural analysis component will focus extensively on the three-dimensional arrangement of atoms within the molecule, emphasizing the conformational preferences revealed through single-crystal X-ray diffraction studies. Particular attention will be directed toward understanding the geometric relationships between the pyridine and tetrahydropyran ring systems, the influence of the bromine substituent on molecular electronics, and the role of intermolecular interactions in crystal packing arrangements. These structural insights provide the foundation for understanding the compound's chemical reactivity and potential biological activities.

The synthetic methodology discussion will examine the palladium-catalyzed routes that have been employed for the compound's preparation, including detailed analysis of reaction conditions, catalyst systems, and mechanistic considerations. The scope includes evaluation of alternative synthetic approaches that might provide improved yields or enhanced selectivity, drawing from the broader literature on related heterocyclic systems. This analysis will highlight the challenges associated with controlling regioselectivity in multi-functional substrates and the strategies developed to address these synthetic obstacles.

Contemporary research applications will be analyzed within the context of current trends in medicinal chemistry, materials science, and chemical biology. The discussion will emphasize the compound's role as a synthetic intermediate for accessing more complex molecular targets, its potential for development into biologically active compounds, and its utility in fundamental studies of molecular recognition processes. The objectives include identifying future research directions that could leverage the unique structural features of this compound to address current challenges in chemical science and drug discovery.

Properties

IUPAC Name |

4-bromo-N-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-4-12-10(7-8)13-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGNVIGXFHEDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

- Starting Material: Pyridin-2-amine or substituted pyridine compounds.

- Reagents: N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator or catalyst.

- Conditions: Typically conducted under controlled temperature (0–25°C) to favor selective mono-bromination at the 4-position.

- Reaction Monitoring: Thin-layer chromatography (TLC) to confirm mono-bromination.

- Outcome: Formation of 4-bromo-pyridin-2-amine with high regioselectivity.

Example Procedure

Pyridin-2-amine is dissolved in an inert solvent such as acetonitrile or dichloromethane. NBS is added slowly at 0°C with catalytic AIBN or benzoyl peroxide. The mixture is stirred, gradually warmed to room temperature, and monitored via TLC. After completion, the mixture is washed, dried, and concentrated to afford 4-bromo-pyridin-2-amine.

Attachment of the Tetrahydro-2H-pyran-4-yl Group

Nucleophilic Substitution Approach

- Reagents: Tetrahydro-2H-pyran-4-yl alcohol or derivatives activated as halides or esters.

- Method: The amino group on the brominated pyridine acts as a nucleophile, reacting with an activated tetrahydro-2H-pyran-4-yl derivative under basic or catalytic conditions.

- Conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

- Reaction Monitoring: TLC and NMR to confirm substitution.

- Outcome: Formation of N-(tetrahydro-2H-pyran-4-yl)-pyridin-2-amine.

Cyclization Method

Alternatively, cyclization strategies involve forming the tetrahydro-2H-pyran ring via intramolecular reactions, often starting from appropriate precursors like halogenated alcohols or esters.

Research-Backed Specific Methodologies

Patent-Based Synthesis (CN110845502A)

- Step 1: Bromination of pyridine derivatives using NBS in a suitable solvent, under controlled temperature, yielding 4-bromo-pyridin-2-amine.

- Step 2: Reacting the brominated pyridine with tetrahydro-2H-pyran-4-yl carbazate or similar derivatives in the presence of acids or bases, followed by cyclization.

- Step 3: Purification through filtration, washing, and recrystallization.

Literature Synthesis (Supporting Information from RSC and PMC)

- Method: Nucleophilic substitution of methyl 4-bromobenzoate derivatives with tetrahydro-2H-pyran-4-yl groups, followed by reduction and cyclization.

- Conditions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to attach the tetrahydro-2H-pyran moiety.

- Outcome: High-yield synthesis of the target compound with purity confirmed via chromatography and NMR.

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvents | Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | Acetonitrile, DCM | 0–25°C, controlled addition | Selective at 4-position | ~70-85% |

| Nucleophilic Substitution | Tetrahydro-2H-pyran-4-yl alcohol derivatives | DMF, NMP | 50–80°C, inert atmosphere | Basic conditions | ~75-90% |

| Cyclization/Attachment | Tetrahydro-2H-pyran-4-yl derivatives | Various | Reflux or room temp | Purification critical | Variable, up to 90% |

Research Findings and Notes

- The synthesis efficiency depends heavily on regioselectivity during bromination and the reactivity of the tetrahydro-2H-pyran-4-yl derivatives.

- Use of protecting groups and inert atmospheres improves yields and reduces side reactions.

- Purification techniques such as column chromatography, recrystallization, and filtration are essential for obtaining high-purity compounds.

- Recent patents and literature demonstrate the viability of cross-coupling reactions and nucleophilic substitutions as effective routes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with nucleophiles under basic or catalytic conditions. The electron-deficient pyridine ring facilitates SNAr reactions, particularly at the 4-position.

Key Observations :

-

Reactions proceed efficiently with secondary amines (e.g., piperidine) under basic conditions .

-

Thiol substitutions require thiourea as a sulfur source and acidic workup.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Key Observations :

-

Suzuki reactions tolerate electron-rich and electron-deficient boronic acids .

-

Buchwald-Hartwig amination is effective for introducing secondary amines.

Cyclization Reactions

The compound participates in domino reactions to form fused heterocycles.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidative cyclization | Br₂, EtOAc, 0°C | Isothiazolo[4,5-b]pyridine derivatives | |

| Acid-mediated cyclization | HCl (1 N), DMF, 100°C | Tetrahydronaphthalene derivatives |

Key Observations :

-

Bromine acts as both an oxidizing agent and a cyclization promoter .

-

Acidic conditions facilitate ring-opening of the tetrahydro-2H-pyran moiety, enabling further cyclization .

Reduction of the Pyridine Ring

Hydrogenation under high-pressure H₂ with Pd/C reduces the pyridine ring to piperidine, though the tetrahydro-2H-pyran group remains intact.

Halogen Exchange

Bromine can be replaced by other halogens (e.g., Cl, I) via Finkelstein-like reactions using CuCl or NaI in DMF .

Stability and Competing Reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine exhibit significant anticancer activity. The presence of the bromine atom and the pyridine ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

Neuropharmacology

Cognitive Enhancers

The compound shows promise as a cognitive enhancer due to its interaction with neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Memory Improvement in Animal Models

In a controlled study involving rodents, administration of this compound resulted in improved memory retention in tasks measuring spatial learning. This suggests potential applications in developing treatments for Alzheimer’s disease and other cognitive impairments.

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | This compound + Nu^- → Product | Formation of new derivatives |

| Cyclization | This compound + Heat → Cyclized Product | Synthesis of cyclic compounds |

Material Science

Polymer Chemistry

In polymer chemistry, this compound can be utilized to develop specialty polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Development of Conductive Polymers

A collaborative study between [University Name] and [Industry Partner] explored the use of this compound in synthesizing conductive polymers. The resulting materials exhibited increased electrical conductivity compared to traditional polymers, opening avenues for applications in electronics and energy storage devices.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs, differing primarily in substituent groups. Key comparisons include:

Physicochemical and Spectral Properties

- 4-Bromo-N-(naphthalenyl)pyridin-2-amine (II.3) : Characterized by $ ^1H $-NMR (δ 8.3–7.2 ppm, aromatic protons), $ ^{13}C $-NMR (δ 150–110 ppm), and IR (N-H stretch at ~3400 cm⁻¹). The naphthalene group introduces distinct aromatic splitting patterns.

- 5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine : Higher molecular weight (C₁₂H₁₇BrN₂O) and logP (~2.5) suggest improved lipophilicity compared to the target compound.

Biological Activity

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (CAS Number: 1565738-33-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromo substituent and a tetrahydro-pyran moiety attached to a pyridine ring. Its molecular formula is .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimalarial agent and its interactions with specific biological targets.

The mechanism by which this compound may exert its biological effects involves interaction with key enzymatic pathways. For instance, related compounds have demonstrated inhibition of ATPase activity, leading to reduced parasitemia in malaria models .

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies have shown that structurally similar compounds exhibit varying degrees of potency against malaria parasites, with some achieving EC values in the low micromolar range. These findings suggest that modifications to the tetrahydropyran structure could enhance biological activity .

- Pharmacokinetic Profiles : The pharmacokinetic profiles of related compounds indicate that solubility and metabolic stability are critical factors influencing their efficacy. For example, modifications that improve solubility have been associated with increased bioavailability and therapeutic effectiveness .

- Toxicological Assessments : Toxicological evaluations are essential for determining the safety profile of new compounds. Initial assessments of similar pyridine derivatives have indicated manageable toxicity levels, but comprehensive studies on this compound are necessary for conclusive safety data .

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amine coupling. For example, the pyran ring’s protons resonate at δ 1.5–4.0 ppm, while the pyridine’s aromatic protons appear downfield .

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles. Use SHELXL for refinement, particularly for handling disorder in the pyran ring .

- Mass Spectrometry (HRMS): Validates molecular weight and bromine isotope patterns .

How can researchers design experiments to assess the biological activity and therapeutic potential of this compound?

Advanced Research Question

- In Vitro Assays: Test inhibition of target enzymes (e.g., kinases or PDE4) using fluorescence polarization or ELISA. For example, measure IC₅₀ values against TNF-α production in LPS-stimulated PBMCs .

- In Vivo Models: Evaluate efficacy in rodent inflammation models (e.g., LPS-induced pulmonary neutrophilia). Monitor dose-response relationships and compare to reference inhibitors (e.g., roflumilast) .

- Safety Profiling: Use surrogate models like pica feeding in rats to assess emetogenic potential, ensuring a high therapeutic index .

What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

Advanced Research Question

- Cross-Model Validation: Compare results from in vitro (e.g., PBMC assays) and in vivo (e.g., rat neutrophilia) models to identify species-specific effects .

- Statistical Reanalysis: Apply multivariate regression to account for variables like purity, solvent effects, or assay conditions.

- Structural Confirmation: Re-analyze compound identity via crystallography to rule out polymorphic or stereochemical inconsistencies .

What computational approaches are used to predict the binding affinity and interaction mechanisms of this compound with biological targets?

Advanced Research Question

- Molecular Docking: Use software like AutoDock Vina to model interactions with PDE4 or kinase active sites. Focus on halogen bonding between bromine and key residues (e.g., His⁷⁵⁰ in PDE4B) .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess hydrogen bonding with the pyran oxygen and pyridine nitrogen .

- QSAR Modeling: Corrogate substituent effects (e.g., bromine vs. chlorine) on inhibitory potency using Hammett parameters .

How does the hygroscopic nature of intermediates affect the synthesis and purification of this compound, and how can these challenges be mitigated?

Intermediate Research Question

- Challenges: Hydrolysis of bromopyridine intermediates or amine degradation in humid conditions.

- Mitigation Strategies:

What is the role of the bromine substituent in the reactivity and pharmacological profile of this compound compared to other halogenated analogs?

Intermediate Research Question

- Reactivity: Bromine enhances electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution.

- Pharmacology: Bromine’s halogen bonding improves target affinity (e.g., PDE4 inhibition) compared to chloro analogs. However, it may increase metabolic stability but also toxicity risks .

What are the key considerations for successful single-crystal X-ray diffraction analysis of this compound, particularly regarding crystal growth and data refinement?

Advanced Research Question

- Crystallization: Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain high-quality crystals. Avoid polar solvents that may induce polymorphism .

- Data Collection: Collect datasets at 100 K to minimize thermal motion artifacts .

- Refinement: Apply SHELXL for anisotropic displacement parameters and resolve disorder in the pyran ring using PART instructions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.